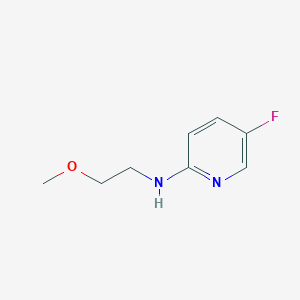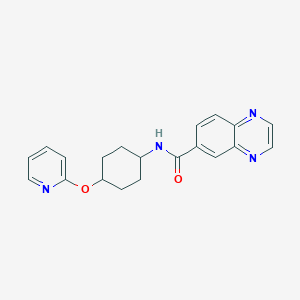![molecular formula C13H10F3N3O2S B2401714 6-((3-(トリフルオロメチル)フェニル)スルホニル)-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン CAS No. 1448076-59-2](/img/structure/B2401714.png)
6-((3-(トリフルオロメチル)フェニル)スルホニル)-6,7-ジヒドロ-5H-ピロロ[3,4-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
抗腫瘍活性
トリフルオロメチル含有多置換ピリミジン誘導体の設計と合成は、より効果的な抗腫瘍薬を求めて行われてきました 。研究者は、これらの化合物のPC-3、MGC-803、MCF-7、HGC-27の4つのヒト腫瘍細胞株に対する抗増殖活性を評価しました。注目すべきことに、これらの化合物のほとんどは中等度の抗増殖活性を示しました。特に、化合物(XXId)および(XXIe)は、PC-3細胞に対して良好な選択性を示しました。それらのIC50値(腫瘍細胞増殖の50%阻害に必要とされる濃度)は、それぞれ4.42±0.46μmol L⁻¹および4.85±0.59μmol L⁻¹でした。これらの活性は、陽性対照である5-フルオロウラシル(6.39±0.71μmol L⁻¹)を上回っていました。分子ドッキング研究では、化合物(XXId)および(XXIe)は、ユビキチン特異的プロテアーゼ7(USP7)の疎水性ポケットと効果的に相互作用する可能性があり、それらはさらなる研究開発のための有望な候補となっています。
フェニルピラゾロ[3,4-d]ピリミジン系キナーゼ阻害剤
化合物の構造は、新規キナーゼ阻害剤を開発するために改変できます。 ATP結合ポケットを標的にすることで、研究者は、がん治療における潜在的な用途を持つフェニルピラゾロ[3,4-d]ピリミジン系化合物を設計してきました 。これらの阻害剤は、腫瘍の増殖と進行に関与する特定のキナーゼを選択的に阻害する可能性があります。
抗ウイルス特性
イサチン系イミダゾール誘導体は、当社の化合物と構造的に関連しており、受容体-リガンド相互作用研究において、SARS-CoV-2 RNA依存性RNAポリメラーゼ(RdRp)に対して顕著な活性を示しています 。COVID-19について直接テストされていませんが、これは同様の化合物が抗ウイルス剤として探索できることを示唆しています。
認知症の治療
6-トリフルオロメチル-3-ピリジンスルホニルクロリドは、当社の化合物の誘導体であり、N-スルホンアミド多環式ピラゾリル化合物の調製に使用されます。 これらの化合物は、認知症の治療における潜在的な用途があります 。
ソラフェニブアナログ
化合物の構造は、進行性肝細胞癌(原発性肝がん)のFDA承認薬であるソラフェニブと類似しています 。ソラフェニブのIUPAC名は、4-[[4-クロロ-3-(トリフルオロメチル)フェニル]カルバモイルアミノ]フェノキシ]-N-メチルピリジン-2-カルボキサミドです。当社の化合物中のトリフルオロメチル基は、その薬理学的特性に寄与する可能性があります。
作用機序
Mode of Action
It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that the compound may interact with its targets through the generation of trifluoromethyl radicals, leading to various biochemical changes.
Biochemical Pathways
Compounds with pyrimidine moieties have been associated with a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Result of Action
Compounds with pyrimidine moieties have shown promising neuroprotective and anti-inflammatory properties
準備方法
The synthesis of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
- **Formation of the pyr
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZZNUYGIQARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)


![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)
